Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate
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Overview
Description
Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate typically involves the reaction of ethyl 2-bromoacetate with 3-(pyrrolidin-1-ylmethyl)benzylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger quantities of reagents and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of secondary amines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Carboxylic acids
Scientific Research Applications
Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine ring and aromatic moiety. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate.
Indole derivatives: Indole-based compounds also exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring and an aromatic moiety, which provides a distinct pharmacophore for drug design and development. This structural uniqueness allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate |
InChI |
InChI=1S/C16H24N2O2/c1-2-20-16(19)12-17-11-14-6-5-7-15(10-14)13-18-8-3-4-9-18/h5-7,10,17H,2-4,8-9,11-13H2,1H3 |
InChI Key |
GJTOKYAWIFLYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC(=CC=C1)CN2CCCC2 |
Origin of Product |
United States |
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